4-(1-{4-[2-(Dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl)phenol
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Overview
Description
4’-Hydroxytamoxifen, also known as afimoxifene, is a selective estrogen receptor modulator. It is an active metabolite of tamoxifen, a widely used drug in the treatment and prevention of breast cancer. 4’-Hydroxytamoxifen exhibits both estrogenic and antiestrogenic properties depending on the tissue type .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-hydroxytamoxifen typically involves the hydroxylation of tamoxifen. One common method is the McMurry reaction, which involves the coupling of 4,4’-dihydroxybenzophenone with appropriate carbonyl compounds . The reaction conditions often require the use of titanium tetrachloride and zinc in a suitable solvent.
Industrial Production Methods: In industrial settings, 4’-hydroxytamoxifen can be produced by dissolving tamoxifen in ethanol or methanol and then subjecting it to hydroxylation reactions. The solutions are usually stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions: 4’-Hydroxytamoxifen undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to tamoxifen.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Tamoxifen.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4’-Hydroxytamoxifen has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying estrogen receptor interactions.
Biology: Employed in studies involving gene expression and regulation, particularly in the context of estrogen receptor signaling.
Medicine: Investigated for its potential in treating estrogen-dependent conditions such as breast cancer, gynecomastia, and cyclic breast pain
Mechanism of Action
4’-Hydroxytamoxifen binds to estrogen receptors, inducing a conformational change that blocks or alters the expression of estrogen-dependent genes. This interaction inhibits the proliferation of estrogen receptor-positive breast cancer cells. The compound also acts as an agonist of the G protein-coupled estrogen receptor, albeit with lower affinity compared to estradiol .
Comparison with Similar Compounds
Tamoxifen: The parent compound, widely used in breast cancer treatment.
Raloxifene: Another selective estrogen receptor modulator with similar applications but different tissue selectivity.
Toremifene: A structural analog of tamoxifen with similar pharmacological properties.
Uniqueness: 4’-Hydroxytamoxifen is unique due to its high affinity for estrogen receptors and its ability to act as both an agonist and antagonist depending on the tissue type. This dual action makes it particularly effective in treating estrogen-dependent conditions while minimizing side effects .
Properties
IUPAC Name |
4-[1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-phenylbut-1-en-2-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO2/c1-4-25(20-10-14-23(28)15-11-20)26(21-8-6-5-7-9-21)22-12-16-24(17-13-22)29-19-18-27(2)3/h5-17,28H,4,18-19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DODQJNMQWMSYGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10873020 |
Source
|
Record name | 4-(1-{4-[2-(Dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10873020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851342-34-2 |
Source
|
Record name | 4-(1-{4-[2-(Dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10873020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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